molecular formula C31H24N4O4 B2986795 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478342-76-6

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2986795
CAS No.: 478342-76-6
M. Wt: 516.557
InChI Key: UICOJHNZCWPHJI-LLZINOMRSA-N
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Description

The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic molecule that features a benzimidazole moiety, a chromene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Synthesis of the Chromene Core: The chromene structure can be synthesized via the cyclization of a suitable phenol derivative with an aldehyde in the presence of a catalyst.

    Coupling Reactions: The benzimidazole and chromene intermediates are then coupled using a suitable linker, often involving amide bond formation through the reaction of an amine with a carboxylic acid derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chromene moieties.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential use in treating diseases. The benzimidazole moiety is known for its pharmacological activity, which could be harnessed in new drug formulations.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function. The chromene core may interact with cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

The unique combination of the benzimidazole, chromene, and dimethoxyphenyl groups in (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O4/c1-37-22-15-16-28(38-2)26(18-22)35-31-23(17-20-7-3-6-10-27(20)39-31)30(36)32-21-13-11-19(12-14-21)29-33-24-8-4-5-9-25(24)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICOJHNZCWPHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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